molecular formula C10H11NO2 B2450550 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- CAS No. 1156750-23-0

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-

Cat. No.: B2450550
CAS No.: 1156750-23-0
M. Wt: 177.203
InChI Key: FEXQEXUYJWTBKV-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is a heterocyclic organic compound It features a pyrrole ring substituted with carboxylic acid, methyl, and propynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with ketone or aldehyde groups, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group, in particular, offers unique reactivity and potential for further functionalization compared to other pyrrole derivatives .

Properties

IUPAC Name

2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXQEXUYJWTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC#C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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